molecular formula C10H5Cl2FN2O B2748809 2,5-Dichloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde CAS No. 1314745-26-0

2,5-Dichloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde

Cat. No. B2748809
CAS RN: 1314745-26-0
M. Wt: 259.06
InChI Key: COEOSZNICTUFDP-UHFFFAOYSA-N
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Description

“2,5-Dichloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The synthesis of substituted imidazoles has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is also known as 1, 3-diazole .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

Research has explored the synthesis and crystal structure of related imidazole derivatives, highlighting their molecular configurations and intermolecular interactions. For instance, the synthesis and crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde was detailed, showcasing its crystallization in a specific space group and the role of intermolecular interactions in stabilizing the crystal structure (Banu et al., 2010).

Catalytic Synthesis and Functionalization

Gold(I)-catalyzed synthesis has been utilized for the development of 2-fluoroalkyl imidazole derivatives, demonstrating a method for cyclization to afford 2-fluoroalkyl-5-methyl imidazoles. This process illustrates the potential for creating functionalized imidazole compounds through mild catalytic conditions (Li et al., 2012).

Antimicrobial Agent Synthesis

Imidazole compounds have been synthesized with potential antimicrobial activities. A study on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as antimicrobial agents via a Vilsmeier–Haack reaction approach showcases the process of creating compounds with broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).

Fluorescence Sensing and Molecular Probes

Imidazole derivatives have also found applications as fluorescence sensors for chemical detection. For instance, lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been developed for luminescence sensing of benzaldehyde, highlighting their potential as selective sensors for specific chemicals (Shi et al., 2015).

Organic Synthesis and Ring Transformations

Further research includes the exploration of ring transformations and the synthesis of fused ring heterocycles from imidazole derivatives. For example, 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde has been used as a synthon for the synthesis of fused ring heterocycles via intramolecular 1,3-dipolar cycloaddition reactions, showcasing the versatility of imidazole derivatives in organic synthesis (Gaonkar & Rai, 2010).

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, “2,5-Dichloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde” and its derivatives may have potential applications in the development of new drugs.

properties

IUPAC Name

2,5-dichloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2FN2O/c11-9-8(5-16)15(10(12)14-9)7-3-1-6(13)2-4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEOSZNICTUFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(N=C2Cl)Cl)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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